Amphetamine-d11
Description
BenchChem offers high-quality Amphetamine-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amphetamine-d11 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
73758-24-4 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
146.27 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D |
InChI Key |
KWTSXDURSIMDCE-AAFMOIDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Amphetamine-d11: A Technical Guide to Molecular Weight and Isotopic Purity Specifications for Researchers
Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Analysis
In the landscape of modern analytical science, particularly within pharmaceutical research, clinical diagnostics, and forensic toxicology, the demand for precision and accuracy is paramount. Quantitative analysis, often performed using powerful techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, relies on the use of internal standards to correct for variability inherent in sample preparation and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds have emerged as the gold standard.
Amphetamine-d11, a deuterated analog of amphetamine, is a widely utilized SIL internal standard in the quantitative analysis of amphetamine in biological matrices. Its utility stems from the fact that it is chemically identical to the analyte of interest, amphetamine, but has a different mass due to the replacement of eleven hydrogen (protium) atoms with their heavier, stable isotope, deuterium. This mass difference allows for its distinct detection by a mass spectrometer, while its identical chemical properties ensure that it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization. The result is a more accurate and precise quantification of the target analyte.
This in-depth technical guide provides a comprehensive overview of the key specifications of Amphetamine-d11, focusing on its molecular weight and, most critically, its isotopic purity. We will delve into the theoretical basis for its molecular weight, the analytical methodologies used to verify its isotopic composition, and the stringent purity requirements that ensure its reliability as an internal standard in regulated bioanalysis.
I. Amphetamine-d11: Fundamental Properties and Molecular Weight Calculation
The molecular formula for Amphetamine-d11 is C₉D₁₁H₂N, where 'D' represents deuterium. To accurately calculate its molecular weight, we must consider the precise atomic masses of its constituent isotopes.
Atomic Masses of Constituent Isotopes
The foundation of an accurate molecular weight calculation lies in the use of precise masses for the most abundant isotopes of each element in the molecule:
| Element | Isotope | Atomic Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen (Protium) | ¹H | 1.007825 |
| Deuterium | ²H | 2.014102 |
| Nitrogen | ¹⁴N | 14.003074 |
Note: The atomic mass of ¹²C is defined as exactly 12 Da and serves as the basis for the atomic mass scale.
Theoretical Monoisotopic Mass Calculation
The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. For Amphetamine-d11, this calculation is as follows:
(9 x Mass of ¹²C) + (11 x Mass of ²H) + (2 x Mass of ¹H) + (1 x Mass of ¹⁴N) (9 x 12.000000) + (11 x 2.014102) + (2 x 1.007825) + (1 x 14.003074) = 146.1738 Da
This calculated monoisotopic mass is a critical parameter for high-resolution mass spectrometry, allowing for the precise identification of the molecule. Commercial suppliers often report the molecular weight, which is a weighted average of the masses of all naturally occurring isotopes of the elements. For Amphetamine-d11, this is typically cited as approximately 146.27 g/mol for the free base and 182.7 g/mol for the hydrochloride salt.[1][2]
II. Isotopic Purity: The Cornerstone of a Reliable Internal Standard
While chemical purity (typically ≥98%) is a standard requirement for analytical standards, for a deuterated compound like Amphetamine-d11, isotopic purity is of paramount importance.[2] Isotopic purity refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. In an ideal Amphetamine-d11 molecule, all eleven specified positions would be occupied by deuterium atoms. However, in practice, the synthesis of deuterated compounds results in a distribution of isotopologues—molecules with the same chemical formula but differing in their isotopic composition (e.g., containing 10, 9, or fewer deuterium atoms).
High isotopic purity is crucial for several reasons:
-
Minimizing Cross-Talk: A significant presence of lower-deuterated or unlabeled amphetamine in the Amphetamine-d11 standard can interfere with the measurement of the native analyte, leading to inaccurate quantification, particularly at low concentrations.
-
Ensuring Accurate Response Ratios: The fundamental principle of using a SIL internal standard is that the ratio of the analyte's signal to the internal standard's signal remains constant across different samples. If the isotopic distribution of the internal standard is not well-defined and consistent, this ratio can be skewed, compromising the accuracy of the results.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, which include the characterization and control of internal standards.[2][3]
A typical specification for the isotopic enrichment of a deuterated internal standard is ≥98% . This means that at least 98% of the molecules in the standard should contain the desired number of deuterium atoms.
III. Analytical Characterization of Isotopic Purity
The determination of isotopic purity is a critical step in the quality control of Amphetamine-d11. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of Amphetamine-d11. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.
-
Sample Preparation: A dilute solution of Amphetamine-d11 is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ionization).
-
Chromatographic Separation: The sample is injected onto a liquid chromatography (LC) system, typically with a C18 column, to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).
-
Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting Amphetamine-d11 peak.
-
Data Analysis: The acquired mass spectrum of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues (d11, d10, d9, etc.) are measured to determine the isotopic distribution. For Amphetamine-d11 in positive ion mode, the protonated molecule [M+H]⁺ would be observed, with the primary peak at approximately m/z 147.18.[1]
dot graph TD { subgraph Isotopic Purity by Mass Spectrometry A[Sample Preparation: Dilute Amphetamine-d11] --> B[LC Separation: C18 Column]; B --> C[HRMS Analysis: Full Scan Mode]; C --> D[Data Acquisition: Molecular Ion Cluster]; D --> E[Data Analysis: Relative Abundance of Isotopologues]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Isotopic Purity Analysis by LC-HRMS.
NMR Spectroscopy for Site-Specific Deuteration and Purity
While mass spectrometry provides an excellent overview of the isotopic distribution, NMR spectroscopy offers complementary information, including the location of deuterium incorporation and the presence of any residual protons at the labeled sites.
-
Sample Preparation: A precise amount of Amphetamine-d11 is dissolved in a suitable NMR solvent that does not contain deuterium signals that would interfere with the analysis (e.g., chloroform-d or DMSO-d6). A known amount of an internal standard with a well-defined proton signal can be added for quantitative purposes.
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms successful labeling. The integration of any residual proton signals relative to the signals of the non-deuterated positions or the internal standard can be used to quantify the degree of deuteration.
-
²H NMR Analysis: A deuterium NMR spectrum is acquired. This spectrum will show signals only for the deuterium atoms in the molecule, providing direct evidence of their presence and chemical environment. The integration of these signals can be used to confirm the relative abundance of deuterium at different sites.
dot graph TD { subgraph Isotopic Purity by NMR Spectroscopy A[Sample Preparation: Dissolve in NMR Solvent] --> B[¹H NMR Analysis: Observe Residual Proton Signals]; B --> C[Quantify Deuteration by Integration]; A --> D[²H NMR Analysis: Observe Deuterium Signals]; D --> E[Confirm Deuterium Location and Relative Abundance]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for Isotopic Purity Analysis by NMR Spectroscopy.
IV. Practical Considerations for the Use of Amphetamine-d11 in Research
The reliability of quantitative data generated using Amphetamine-d11 as an internal standard is directly linked to its proper handling and use.
-
Certificate of Analysis (CoA): Always review the CoA provided by the supplier. This document should contain critical information on the chemical and isotopic purity of the standard.
-
Storage: Amphetamine-d11, like its unlabeled counterpart, should be stored under appropriate conditions to prevent degradation. Typically, this involves storage at low temperatures (e.g., -20°C) and protection from light.[2]
-
Solution Stability: The stability of Amphetamine-d11 in stock and working solutions should be evaluated as part of the bioanalytical method validation to ensure that the integrity of the standard is maintained throughout the analytical process.
Conclusion
Amphetamine-d11 is an indispensable tool for researchers in a variety of scientific disciplines. Its efficacy as a stable isotope-labeled internal standard is fundamentally dependent on its well-characterized molecular weight and, most importantly, its high isotopic purity. A thorough understanding of how these parameters are determined and why they are critical allows researchers to have greater confidence in the accuracy and reliability of their quantitative data. By adhering to rigorous analytical protocols for the characterization of Amphetamine-d11 and following best practices for its use, the scientific community can continue to rely on this essential standard for robust and defensible analytical results.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
PubChem. Amphetamine-d11. [Link]
-
Washington State Patrol. (2017). CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Singh, G., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4075-4084. [Link]
-
Gomes, F. P., et al. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]
-
Rodríguez-Morató, J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 29(1), 1-10. [Link]
Sources
Technical Guide: Implementation of Amphetamine-d11 Certified Reference Materials (CRM) in Quantitative Mass Spectrometry
Executive Summary
In high-throughput forensic and clinical toxicology, the reliability of quantitative data hinges on the internal standard (IS). While Amphetamine-d3 and -d5 have historically been industry standards, they are increasingly viewed as insufficient for high-sensitivity applications due to isotopic interference ("cross-talk") and signal suppression.
This guide details the technical implementation of Amphetamine-d11 , a perdeuterated stable isotope-labeled internal standard (SIL-IS). By replacing all carbon-bound protons with deuterium, Amphetamine-d11 offers a mass shift of +11 Da, effectively eliminating spectral overlap with native analytes even at extreme concentrations.
Part 1: The Technical Imperative for Amphetamine-d11[1]
The Mechanics of Isotopic Cross-Talk
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "cross-talk" occurs when the isotopic envelope of the native drug interferes with the internal standard, or vice versa.
-
Native Interference: Native amphetamine contains naturally occurring
C isotopes. At high concentrations (e.g., urine from an abuse case >5,000 ng/mL), the M+3 or M+5 isotopic abundance can be significant enough to trigger the transition channel of d3 or d5 standards, artificially inflating the IS signal and skewing quantification. -
IS Interference: Conversely, lower-quality deuterated standards may contain traces of undeuterated (d0) material. If the IS concentration is high, this d0 impurity contributes to the analyte signal, causing false positives or high background noise.
The d11 Solution
Amphetamine-d11 (
-
Side Chain: 6 Deuteriums (
, , and methyl carbons) -
Net Mass Shift: +11 Da
This shift moves the IS mass transition (147.2 m/z) completely outside the isotopic envelope of the native drug (136.1 m/z), ensuring that even at massive concentration disparities, the two signals remain spectrally distinct.
Visualization: Isotopic Separation Logic
The following diagram illustrates the spectral isolation achieved by d11 compared to d3/d5.
Figure 1: Spectral separation logic showing how d11 evades natural isotopic interference common with d3 standards.
Part 2: CRM Availability & Qualification Landscape[1]
To maintain metrological traceability (ISO 17025 compliance), laboratories must source Internal Standards that meet ISO 17034 accreditation. This standard certifies the competence of the reference material producer, guaranteeing homogeneity and stability.[3][4][5]
Primary Suppliers of Amphetamine-d11 CRM
The following table summarizes currently verified sources of ISO 17034 Amphetamine-d11.
| Supplier | Catalog # | Concentration | Solvent | Certification |
| Cerilliant (Sigma) | A-019 | 1.0 mg/mL | Methanol | ISO 17034 / ISO 17025 |
| Cayman Chemical | 22835 | 1.0 mg/mL | Methanol | ISO 17034 |
| Lipomed | AMP-1453 | 1.0 mg/mL | Methanol | ISO 17034 |
Storage and Stability
-
Temperature: Store ampoules at <-10°C (freezer).
-
Handling: Allow to equilibrate to room temperature before opening to prevent condensation and concentration errors.
-
Deuterium Exchange: The 11 deuterium atoms in Amphetamine-d11 are carbon-bound and non-exchangeable. They are stable in aqueous mobile phases, unlike amine-bound protons which exchange rapidly.
Part 3: Analytical Protocol (LC-MS/MS)
This section outlines a validated workflow for incorporating Amphetamine-d11 into a routine toxicology assay.
MRM Transitions
The high deuteration level changes the fragmentation pattern. The tropylium ion, a common fragment for amphetamines, shifts from 91 m/z to 98 m/z (reflecting the d5 ring + d2 benzylic protons).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) - Quant | Product Ion (Q3) - Qual | Collision Energy (eV) |
| Amphetamine (Native) | 136.1 | 91.1 | 119.1 | 15 - 20 |
| Amphetamine-d11 | 147.2 | 98.1 | 130.1 | 15 - 20 |
Sample Preparation (Dilute-and-Shoot or SPE)
Reagent Preparation: Create a working internal standard solution of Amphetamine-d11 at 1,000 ng/mL in 50:50 Methanol:Water.
Workflow:
-
Aliquot: Transfer 100 µL of urine/plasma to a well plate.
-
Spike: Add 20 µL of Amphetamine-d11 Working Solution.
-
Extraction:
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Chromatographic Considerations (Isotope Effect)
Deuterium is slightly more lipophilic than hydrogen, but in Reversed-Phase Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than the native compound due to changes in vibrational energy and molar volume.
-
Expected Shift: Amphetamine-d11 may elute 0.05 – 0.1 minutes earlier than native Amphetamine.
-
Action: Ensure the MRM retention time window is wide enough (e.g., ±0.5 min) to capture both peaks, or set specific windows for the IS.
Workflow Visualization
Figure 2: Step-by-step analytical workflow for integrating Amphetamine-d11 into clinical assays.
References
-
Alagandula, R., & Carroll, F. (2019). Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. Restek Corporation Application Note. Retrieved from [Link]
-
Washington State Patrol. (2017). Confirmation of Select Amphetamines by Liquid Chromatography – Tandem Mass Spectrometry.[8] Toxicology Laboratory Division. Retrieved from [Link]
Sources
- 1. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hbcsci.com [hbcsci.com]
- 3. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 5. cpiinternational.com [cpiinternational.com]
- 6. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Amphetamine in Urine Using Amphetamine-d11 and PFPA Derivatization by GC-MS
Abstract & Scope
This protocol details a robust method for the quantification of Amphetamine in human urine using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] To ensure maximum precision and legal defensibility, this method utilizes Amphetamine-d11 as the Internal Standard (IS). Unlike commonly used d3 or d5 analogs, the d11 analog provides a mass shift (+11 Da) that completely eliminates isotopic overlap with the native analyte's natural abundance isotopes, preventing "cross-talk" at high concentrations.
The method employs Pentafluoropropionic Anhydride (PFPA) derivatization. While Amphetamine is volatile and polar, the formation of the pentafluoropropionyl amide derivative stabilizes the molecule, improves volatility, and introduces electronegative fluorine atoms that significantly enhance ionization efficiency and mass spectral selectivity.
Scientific Rationale & Mechanism
The "Isotopic Lock" (Why d11?)
In quantitative mass spectrometry, the choice of Internal Standard is critical.
-
Common Issue: Native Amphetamine at high concentrations produces "M+1" and "M+3" isotopes naturally (due to
C). If using Amphetamine-d3, the native drug's isotopic envelope can bleed into the IS channel, artificially inflating the IS signal and skewing quantification. -
The d11 Solution: Amphetamine-d11 (fully deuterated ring and side chain) shifts the molecular ion by 11 Daltons. This wide separation ensures the IS signal remains pure, even when the native drug is present at widely varying concentrations.
Derivatization Chemistry
Direct injection of underivatized amphetamine leads to peak tailing due to the interaction of the free amine with active sites (silanols) in the GC liner and column.
-
Reagent: PFPA (Pentafluoropropionic anhydride).
-
Mechanism: Acylation. The anhydride reacts with the primary amine of amphetamine to form a stable amide.
-
Benefit: The resulting N-pentafluoropropionyl-amphetamine is non-polar, thermally stable, and yields high-mass characteristic ions (m/z 190) formed by
-cleavage, moving the quantitation ion away from low-mass biological background noise.
Figure 1: Acylation mechanism converting Amphetamine to its PFP-derivative.
Materials & Reagents
| Component | Specification | Notes |
| Analyte | Amphetamine (1 mg/mL) | Certified Reference Material (CRM) |
| Internal Standard | Amphetamine-d11 (100 µg/mL) | Critical: Must be d11 (Ring-d5 + Sidechain-d6) |
| Derivatizing Agent | PFPA (Pentafluoropropionic anhydride) | Store in desiccator; moisture sensitive. |
| Extraction Solvent | Dichloromethane / Isopropanol / NH4OH | Ratio: 78:20:2 (Freshly prepared) |
| SPE Cartridges | Mixed-Mode Cation Exchange (HCX or DAU) | 130 mg / 3 mL size recommended. |
| Acid Keeper | 1% HCl in Methanol | Prevents volatilization during drying. |
Experimental Protocol
Sample Preparation & Extraction (SPE)
Rationale: Mixed-mode SPE provides superior cleanup over Liquid-Liquid Extraction (LLE) by utilizing both hydrophobic retention (ring structure) and ionic retention (amine).
-
Sample Pre-treatment:
-
Aliquot 1.0 mL of urine into a glass tube.
-
Add 50 µL of Amphetamine-d11 Working Solution (final conc. 250 ng/mL).
-
Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0).
-
Why: Adjusting to pH 6.0 ensures the amphetamine amine is protonated (
), allowing it to bind to the cation exchange sorbent.
-
-
SPE Loading:
-
Condition cartridge: 3 mL Methanol
3 mL DI Water 1 mL Phosphate Buffer (pH 6).[4] -
Load sample at gravity flow or low vacuum (< 5 inHg).
-
-
Wash Steps (Critical for Cleanliness):
-
Wash 1: 3 mL DI Water.[4]
-
Wash 2: 1 mL 0.1 M Acetic Acid (removes interfering proteins/bases).
-
Wash 3: 3 mL Methanol (removes neutrals/hydrophobics; amphetamine stays bound ionically).
-
Dry cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute with 3.0 mL of Elution Solvent (Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2).[4]
-
Mechanism: The ammonium hydroxide raises the pH > 11, neutralizing the amphetamine (making it uncharged), breaking the ionic bond and releasing it into the organic solvent.
-
The "Acid Keeper" & Evaporation
WARNING: Free-base amphetamine is highly volatile. If you evaporate the elution solvent to dryness without acidification, you will lose up to 60% of your analyte.
-
Add 50 µL of 1% HCl in Methanol to the eluate.
-
Result: Converts volatile free base back to non-volatile Hydrochloride salt.
-
-
Evaporate to dryness under Nitrogen at 40°C.
Derivatization[4]
-
Add 50 µL PFPA and 25 µL Ethyl Acetate to the dried residue.
-
Cap tightly and incubate at 70°C for 20 minutes .
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Ethyl Acetate . Transfer to autosampler vial with insert.
GC-MS Methodology
Instrument Parameters
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Transfer Line: 280°C.
-
Source Temp: 230°C.
Temperature Program
| Stage | Rate (°C/min) | Temp (°C) | Hold (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 200 | 0.0 |
| Ramp 2 | 30 | 300 | 3.0 |
Mass Spectrometry (SIM Mode)
Using Selective Ion Monitoring (SIM) maximizes sensitivity.
Fragmentation Logic:
The primary fragmentation is
-
Native Amphetamine-PFP:
-
Molecular Ion: 281
-
Loss of Benzyl Radical (
, mass 91). -
Base Peak:
.
-
-
Amphetamine-d11-PFP:
-
Molecular Ion:
. -
Loss of Benzyl-d7 Radical? No.
-
Structure Check: Ring is
. Benzylic position is . -
Lost fragment is
(Mass: ). -
Base Peak:
.
-
SIM Table:
| Analyte | Quant Ion (m/z) | Qualifier 1 | Qualifier 2 | Dwell Time |
| Amphetamine-PFP | 190 | 118 | 91 | 25 ms |
| Amphetamine-d11-PFP | 194 | 122 | 98 | 25 ms |
Note: The m/z 118 ion in native PFP derives from the side chain fragmentation. In d11, the side chain retains deuteriums, shifting it to 122.
Workflow Visualization
Figure 2: End-to-end analytical workflow emphasizing the critical acidification step.
Validation & Quality Assurance
To ensure this protocol meets forensic standards (SWGTOX/ANSI):
-
Linearity: The method typically exhibits linearity from 25 ng/mL to 2000 ng/mL (
). -
Ion Ratios: The ratio of Quant/Qualifier ions must be within ±20% of the calibrator.
-
Example: If the 190/91 ratio in the standard is 2.5, sample peaks must fall between 2.0 and 3.0.
-
-
Carryover: Inject a solvent blank after the highest calibrator (2000 ng/mL). No peak should be detected > 10% of the LOQ.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Recovery | Volatility loss during drying. | Ensure HCl/MeOH is added before drying the eluate. |
| No Peaks | Water in derivatization. | PFPA reacts violently with water. Ensure SPE eluate is 100% dry. |
| Tailing Peaks | Active sites in liner. | Replace liner with deactivated splitless liner (with wool). |
| Interfering Peaks | Dirty extraction.[1] | Ensure the Acetic Acid wash step in SPE was not skipped. |
References
-
National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis. Retrieved from [Link]
-
Restek Corporation. (2020). Improved GC Analysis of Derivatized Amphetamines: Robust, Low-Bleed Phase. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2005). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. Retrieved from [Link]
Sources
Amphetamine-d11 Internal Standard Method for Hair Analysis: A Detailed Application Note and Protocol
Introduction: The Critical Role of Internal Standards in Hair Toxicology
Hair analysis has emerged as a powerful tool in clinical and forensic toxicology, offering a wide window of detection for chronic drug exposure, from weeks to months, depending on the length of the hair shaft.[1][2][3] Unlike blood or urine, which provide a snapshot of recent use, hair acts as a stable, long-term reservoir for parent drugs and their metabolites.[1][4] However, the quantitative analysis of drugs in hair is a complex process fraught with potential for analytical variability. The intricate multi-step sample preparation—encompassing decontamination, extraction, and often derivatization—can lead to analyte loss at various stages. To ensure the accuracy and reliability of the results, a robust internal standard is not just recommended; it is essential.[5]
This application note provides a detailed protocol for the preparation and analysis of amphetamine in hair samples using amphetamine-d11 as a deuterated internal standard. Deuterated standards, such as amphetamine-d11, are the gold standard for mass spectrometry-based methods.[5][6] They are chemically identical to the target analyte, ensuring they behave similarly during extraction and chromatographic separation. However, their increased mass allows them to be distinguished by the mass spectrometer, enabling precise quantification by correcting for any analyte loss during sample processing.[6] For reliable results, it is crucial that these standards possess high isotopic enrichment (≥98%) and chemical purity (>99%).[6] This protocol is designed for researchers, scientists, and drug development professionals seeking a validated and trustworthy methodology for amphetamine hair analysis.
Principle of the Method
This protocol employs a comprehensive sample preparation procedure followed by instrumental analysis, likely via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The core principle is the addition of a known quantity of amphetamine-d11 at the beginning of the sample preparation process. This "spiking" of the sample allows the ratio of the native amphetamine to the deuterated standard to be measured. Because both compounds will be lost in equal proportion during the subsequent steps, this ratio remains constant, providing an accurate measure of the amphetamine concentration in the original hair sample.
Materials and Reagents
Reagents
-
Amphetamine-d11 (isotopic enrichment ≥98%, chemical purity >99%)
-
Amphetamine certified reference material
-
Methanol (HPLC or LC-MS grade)
-
Acetone (ACS grade)
-
Diethyl ether (ACS grade)
-
Dichloromethane (ACS grade)
-
Sodium phosphate buffer (pH 6.0)
-
0.1 M Hydrochloric acid
-
Sodium hydroxide solution (e.g., 1 M)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Extraction solvent (e.g., Methanol/Acetonitrile with 0.2% formic acid, or a buffer solution)[7]
-
Derivatizing agent (for GC-MS analysis, e.g., heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFAA))[8][9]
Equipment
-
Analytical balance
-
Scissors or a ball mill for hair pulverization
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Solid-Phase Extraction (SPE) manifold and cartridges (optional)[10]
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
-
LC-MS/MS or GC-MS system
Detailed Experimental Protocol
This protocol is a synthesis of established methodologies and best practices as outlined by organizations like the Society of Hair Testing (SoHT).[4][11]
Part 1: Sample Collection and Initial Preparation
-
Sample Collection: Collect a sample of approximately 100-150 mg of hair (about the diameter of a pencil) from the posterior vertex of the scalp.[2] For segmental analysis, which can provide a timeline of drug exposure, ensure the root end is clearly marked.[4]
-
Sample Segmentation (Optional): If a historical profile of drug use is required, the hair shaft can be cut into segments (e.g., 1-3 cm) from the root end.[4]
-
Pulverization: To increase the surface area for efficient extraction, the hair must be pulverized. This can be achieved by cutting the hair into small segments (1-3 mm) with scissors or by mechanical grinding in a ball mill.[12][13]
Part 2: Decontamination - Removing External Contaminants
The decontamination step is critical to remove drugs that may be present on the surface of the hair due to environmental exposure, which could otherwise lead to a false-positive result.[3]
-
Initial Wash: Place the pulverized hair sample (typically 10-50 mg) into a glass test tube.[1][14] Add 3-5 mL of methanol and vortex for 5 minutes.[1]
-
Solvent Removal: Aspirate and discard the methanol.[1]
-
Aqueous Wash: Add 3 mL of sodium phosphate buffer (pH 6.0) and mix for 5 minutes.[1] Aspirate and discard the buffer. Repeat this step once.[1]
-
Alternative Wash Solvents: Other validated washing procedures may include sequential washes with dichloromethane, acetone, and/or diethyl ether.[7][12][13][15] For example, a common procedure involves two washes with methanol followed by two washes with diethyl ether.[12]
-
Drying: After the final wash, the hair sample must be thoroughly dried. This can be done at room temperature overnight or in an oven at a low temperature.[15]
Part 3: Analyte Extraction
This step liberates the amphetamine and the internal standard from the hair matrix.
-
Internal Standard Spiking: To the dried, decontaminated hair, add a precise volume of the amphetamine-d11 internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Extraction: Add 1 mL of extraction buffer.[1] The choice of extraction solvent can vary, with common options being enzymatic digestion, alkaline digestion, or solvent extraction.[14][16] A simple and effective method is incubation with a solvent mixture such as methanol/acetonitrile with 0.2% formic acid.[7]
-
Incubation: Cap the tubes and incubate the mixture. Incubation conditions can range from sonicating for a set period to heating at an elevated temperature (e.g., 75°C for 2 hours).[1]
-
Centrifugation: After incubation, centrifuge the samples to pellet the hair debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
Part 4: Sample Clean-up and Concentration
-
Solid-Phase Extraction (SPE) (Optional): For cleaner extracts, an SPE step can be incorporated.[10] This involves passing the supernatant through a conditioned SPE column, washing away interferences, and then eluting the analytes of interest.[10]
-
Evaporation: Evaporate the supernatant (or the eluate from SPE) to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the mobile phase to be used for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Part 5: Derivatization (for GC-MS Analysis)
For analysis by GC-MS, amphetamine and its deuterated analog require derivatization to improve their volatility and chromatographic properties.[8]
-
Reagent Addition: Add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFAA) to the dried extract.[8][9]
-
Reaction: Heat the mixture to facilitate the derivatization reaction.
-
Evaporation and Reconstitution: After the reaction is complete, evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for injection into the GC-MS.
Instrumental Analysis
The final extract is then analyzed by a validated chromatographic-mass spectrometric method.
LC-MS/MS Parameters (Example)
| Parameter | Setting |
| Column | C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of amphetamine |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Amphetamine: e.g., m/z 136 → 119, 91Amphetamine-d11: e.g., m/z 147 → 127, 98 |
Note: Specific transitions should be optimized in the laboratory.
GC-MS Parameters (Example)
| Parameter | Setting |
| Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient optimized for separation |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific fragment ions for the derivatized amphetamine and amphetamine-d11 |
Data Analysis and Interpretation
Quantification is based on the ratio of the peak area of the native amphetamine to the peak area of the amphetamine-d11 internal standard. A calibration curve is constructed using known concentrations of amphetamine and a constant concentration of the internal standard. The concentration of amphetamine in the hair sample is then determined by interpolating the area ratio from the calibration curve.
Results should be interpreted in the context of established cut-off levels, such as those provided by the Society of Hair Testing (SoHT). For amphetamine, a common cut-off is 0.2 ng/mg.[4][16]
Workflow Visualization
Caption: Workflow for Amphetamine Analysis in Hair.
Conclusion
The use of amphetamine-d11 as an internal standard is a cornerstone of a robust and reliable method for the quantitative analysis of amphetamine in hair. Its chemical similarity to the analyte ensures that it accurately corrects for variations in extraction efficiency and instrumental response, leading to highly trustworthy results. The detailed protocol provided in this application note, which is grounded in established scientific literature and best practices, offers a comprehensive guide for laboratories performing hair toxicology. Adherence to such validated procedures is paramount for ensuring the scientific integrity of the data and the correct interpretation of results in both clinical and forensic settings.
References
-
Determination of amphetamines in hair by GC/MS after small-volume liquid extraction and microwave derivatization. PubMed. Available at: [Link]
-
Chiral Analysis of Methamphetamine in Hair Samples. CUNY Academic Works. Available at: [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC-Tandem Mass Spectrometry and Solid-Phase Extraction. ResearchGate. Available at: [Link]
-
Society of Hair Testing guidelines for drug testing in hair. X-Pertise Consulting. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride. PubMed. Available at: [Link]
-
Hair analysis in a snip with simplified sample preparation. Wiley Analytical Science. Available at: [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Hair Drug Testing. USDTL. Available at: [Link]
-
Development of reference materials for amphetamines in hair. RSC Publishing. Available at: [Link]
-
Determination of amphetamines in hair samples using microextraction by packed sorbent and gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. UNODC. Available at: [Link]
-
Determination of Amphetamines, Ketamine and Their Metabolites in Hair with High-Speed Grinding and Solid-Phase Microextraction Followed by LC-MS. Forensic Sciences Research | Oxford Academic. Available at: [Link]
-
Incorporation of methamphetamine and amphetamine in human hair following controlled oral methamphetamine administration. PMC. Available at: [Link]
-
Determination of amphetamines in hair samples using microextraction by packed sorbent and gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Hair Drug Testing Facts | FAQs. Psychemedics. Available at: [Link]
-
2021 SoHT CONSENSUS ON DRUGS OF ABUSE (DOA) TESTING IN HAIR. Society of Hair Testing. Available at: [Link]
-
Summary of Safety and Effectiveness. accessdata.fda.gov. Available at: [Link]
-
A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. ResearchGate. Available at: [Link]
-
Method validation of methamphetamine and amphetamine in hair analysis with its application to yaba abusers. ThaiScience. Available at: [Link]
-
Determination of Amphetamines in Hair by GC/MS after Small-volume Liquid Extraction and Microwave Derivatization. J-Stage. Available at: [Link]
-
Society of Hair Testing guidelines for drug testing in hair. ResearchGate. Available at: [Link]
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. usdtl.com [usdtl.com]
- 3. psychemedics.com [psychemedics.com]
- 4. x-pertise.com [x-pertise.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. unodc.org [unodc.org]
- 14. Determination of amphetamines in hair samples using microextraction by packed sorbent and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Incorporation of methamphetamine and amphetamine in human hair following controlled oral methamphetamine administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amphetamine-d11 MRM Optimization
Introduction: The Role of Amphetamine-d11
In quantitative LC-MS/MS analysis, Amphetamine-d11 is the gold-standard internal standard (IS) for correcting matrix effects, recovery losses, and ionization variability.[1] Unlike the d5 or d8 analogs, the d11 isotopologue (Ring-d5, Propyl-d6) offers a mass shift of +11 Da.[1] This wide separation eliminates "cross-talk" from the native M+11 isotopic envelope, which is critical when quantifying low-level amphetamine in the presence of high-concentration samples.
However, the high degree of deuteration introduces specific physicochemical changes—notably the Deuterium Isotope Effect —which can cause retention time shifts relative to the native analyte.[1][2] This guide addresses the precise MRM transitions, optimization parameters, and troubleshooting logic required for robust detection.
Module 1: The Master Transition Table
Standardize your acquisition method using these baseline values. Note that Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and require fine-tuning.
Amphetamine-d11 (Precursor m/z 147.2)[1][3]
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism of Fragment | Typical CE (eV) | Typical DP (V) |
| Quantifier | 147.2 | 130.2 | Loss of Ammonia ( | 14 - 18 | 60 - 70 |
| Qualifier 1 | 147.2 | 98.1 | Tropylium Ion ( | 22 - 28 | 60 - 70 |
| Qualifier 2 | 147.2 | 70.1 | Alkyl fragmentation | 35 - 40 | 60 - 70 |
Native Amphetamine (Reference)
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism of Fragment | Typical CE (eV) |
| Quantifier | 136.1 | 119.1 | Loss of Ammonia ( | 12 - 16 |
| Qualifier | 136.1 | 91.1 | Tropylium Ion ( | 20 - 25 |
Critical Note on Mass Shift: The d11 analog produces a tropylium ion at m/z 98.1 (ring-d5 +
-carbon-d2), whereas the native produces m/z 91.[1]1. Ensure your method does not confuse this with d5-amphetamine, which produces m/z 96.1.[1]
Module 2: Optimization Workflow
Do not rely on literature values alone. Instruments drift. Follow this self-validating workflow to maximize signal-to-noise (S/N) ratios.
Step-by-Step Optimization Protocol
-
Tee-Infusion Setup:
-
Prepare a 100 ng/mL solution of Amphetamine-d11 in 50:50 Mobile Phase A/B.[1]
-
Tee this infusion into the LC stream flowing at your method's initial gradient conditions (e.g., 0.4 mL/min).[1]
-
Why? This mimics the desolvation conditions inside the source during an actual run, which static infusion cannot replicate.[1]
-
-
Source Parameter Tuning (The "Flame"):
-
Temperature (TEM): Ramp from 350°C to 600°C. Amphetamine is volatile; excessively high temps can degrade signal stability.[1]
-
Gas Flows (GS1/GS2): Optimize nebulizer gas to stabilize the spray.
-
IonSpray Voltage (ISV): Typically 2500–5500 V. Caution: Arcing at high voltage causes high chemical noise.[1]
-
-
Compound Parameter Tuning (The "Path"):
Visualization: The Optimization Logic
Caption: Logical flow for optimizing MS parameters. The dashed line indicates a feedback loop if verification fails.
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My Amphetamine-d11 retention time (RT) does not match the Native Amphetamine."
Diagnosis: Deuterium Isotope Effect. Explanation: Deuterium is slightly more hydrophobic than hydrogen, but it also possesses a lower molar volume.[1] On C18 columns, highly deuterated compounds (like d11) often elute slightly earlier (0.05 – 0.2 min) than their non-deuterated counterparts.[1] Solution:
-
Do not force RT matching. Widen your MRM detection window (e.g., ±0.5 min) to capture the d11 peak.[1]
-
Validation: Ensure the Relative Retention Time (RRT) remains constant across the batch. If the gap widens, check for column aging or organic modifier evaporation.[1]
Issue 2: "I see low recovery of Amphetamine-d11 after evaporation."
Diagnosis: Volatility Loss (Evaporative Cross-talk).[1] Explanation: Amphetamine is a volatile amine.[1][3] If you dry down samples (e.g., after SPE or LLE) without a keeper, you will lose the analyte.[1] Solution:
-
Acidification: Always add acidified methanol (e.g., 0.1% HCl in MeOH) before evaporation.[1] This converts the free base amphetamine into the non-volatile hydrochloride salt.[1]
-
Temperature: Do not exceed 40°C during N2 evaporation.
Issue 3: "I am detecting Amphetamine-d11 signal in my blank samples."
Diagnosis: Carryover or Contaminated Mobile Phase.[1] Explanation: Amphetamine is "sticky" on stainless steel and certain plastic tubing due to its basic nature (pKa ~9.9).[1] Solution:
-
Needle Wash: Use a strong organic wash with acid (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:19:1).[1]
-
Column: Switch to a column with better end-capping (e.g., Raptor Biphenyl or Kinetex C18) to reduce silanol interactions.[1]
Module 4: Diagnostic Decision Tree
Use this logic flow to troubleshoot sensitivity loss specifically for Amphetamine-d11.
Caption: Decision matrix for isolating the root cause of low internal standard intensity.[1]
References
-
Restek Corporation. (2020).[1] Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019).[1] Rapid Quantitative Chiral Amphetamines LC-MS/MS Method.[1][4][5] PubMed Central.[1] Retrieved from [Link]
-
Biotage. (2020).[1][3][5] Controlling Crosstalk of Amphetamine and Methamphetamine in Urine Assays.[1][3][6] Retrieved from [Link][1]
-
ResearchGate. (2019).[1] Determination of the enantiomeric composition of amphetamine... in seized street drug samples. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 6. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for Ionization Efficiency Differences with Amphetamine-d11: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Amphetamine-d11 as an internal standard to correct for ionization efficiency differences in mass spectrometry-based bioanalysis. This guide is designed to offer both foundational knowledge and practical troubleshooting advice to ensure accurate and reliable quantification of amphetamine in complex biological matrices.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Amphetamine-d11 as an internal standard.
1. What is an internal standard and why is it crucial in quantitative mass spectrometry?
An internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. In liquid chromatography-mass spectrometry (LC-MS), the IS is particularly vital for correcting for matrix effects, which are the suppression or enhancement of the analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, blood, saliva).[2] By comparing the signal of the analyte to the signal of the co-eluting internal standard, these variations can be normalized, leading to more accurate and precise quantification.[3][4]
2. What makes a stable isotope-labeled (SIL) compound like Amphetamine-d11 the "gold standard" internal standard?
Stable isotope-labeled internal standards are considered the most appropriate for quantitative bioanalysis because their physical and chemical properties are nearly identical to the analyte of interest.[5] This means they behave similarly during sample extraction and chromatographic separation, and most importantly, they experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[6][7] This co-elution and identical ionization behavior allow for the most effective correction of matrix effects.[6]
3. Why use Amphetamine-d11 specifically? What are the advantages of a highly deuterated analog?
Amphetamine-d11 is an excellent choice for an internal standard for several key reasons:
-
Sufficient Mass Shift: The 11 deuterium atoms provide a significant mass difference from the native amphetamine, preventing isotopic crosstalk where the signal from the analyte interferes with the signal of the internal standard, and vice-versa.[8]
-
Reduced Risk of Isotopic Contribution: Lower-deuterated amphetamine analogs, such as d5 or d8, have been shown to sometimes contribute to the ion fragments of the non-deuterated amphetamine, which can interfere with accurate quantification, especially at low concentrations.[9] Amphetamine-d11 produces little to no detectable contribution to the key fragments of amphetamine.[9]
-
Co-elution: Due to its structural similarity to amphetamine, Amphetamine-d11 will co-elute, or elute very closely, with the analyte. This is critical for effective correction of matrix effects, as the analyte and internal standard experience the same matrix environment at the same time.[6]
4. Can I use a different deuterated amphetamine analog or a structural analog as an internal standard?
While other deuterated analogs or structural analogs can be used, they may present challenges. As mentioned, lower deuterated standards can have issues with isotopic contribution.[9] Structural analogs, while sometimes more readily available or less expensive, do not have the same physicochemical properties as the analyte.[10] This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, potentially resulting in incomplete correction for matrix effects.[10] If a SIL is not available, a structural analog that is chemically similar and elutes close to the analyte is the next best choice, but thorough validation is crucial.[10][11]
Troubleshooting Guide
This section provides solutions to common problems encountered when using Amphetamine-d11 as an internal standard.
| Problem | Potential Causes | Solutions & Explanations |
| Poor Precision and Accuracy | 1. Inconsistent addition of internal standard.2. Incomplete equilibration of the internal standard with the sample matrix.3. The concentration of the internal standard is too low or too high.4. The internal standard is not co-eluting with the analyte. | 1. Ensure consistent IS addition: Use a calibrated pipette and add the internal standard to all samples, calibrators, and QCs at the same step, preferably as early as possible in the sample preparation process.[5]2. Allow for equilibration: After adding the internal standard, vortex the samples thoroughly to ensure it is fully mixed and has interacted with the matrix in the same way as the analyte.3. Optimize IS concentration: A common practice is to use an internal standard concentration that is in the mid-range of the calibration curve.[11] An excessively high concentration can lead to ion suppression of the analyte, while a very low concentration can result in a poor signal-to-noise ratio for the internal standard.4. Verify co-elution: Analyze a sample containing both the analyte and Amphetamine-d11. The retention times should be very close. If they are not, adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution. Complete peak overlapping is critical for accurate matrix effect correction.[6] |
| Variable Internal Standard Response | 1. Ion suppression or enhancement from the matrix.2. Analyte suppressing the internal standard signal.3. Issues with the LC-MS system (e.g., injector variability, ion source contamination). | 1. Assess matrix effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant suppression is observed at the retention time of your analyte and internal standard, improve your sample clean-up procedure (e.g., use a more effective solid-phase extraction method) to remove interfering matrix components.[2]2. Investigate analyte-induced suppression: High concentrations of the analyte can sometimes suppress the ionization of the internal standard.[12][13] This can be checked by analyzing a series of calibration standards and observing the internal standard peak area. If the IS area decreases as the analyte concentration increases, this may be occurring. Diluting the sample may be necessary for highly concentrated samples.3. System suitability checks: Regularly perform system suitability tests to ensure the LC-MS system is performing optimally. This includes checking for consistent injection volumes and monitoring for any drift in instrument response. The FDA provides guidance on evaluating internal standard response variability.[14] |
| "Crosstalk" or Interference Between Analyte and Internal Standard | 1. Insufficient mass difference between the analyte and internal standard.2. In-source fragmentation of the internal standard.3. Impurities in the internal standard. | 1. Confirm mass transitions: Ensure that the precursor and product ion masses for the analyte and Amphetamine-d11 are distinct and do not overlap. Amphetamine-d11's high degree of deuteration generally prevents this.[9]2. Optimize MS parameters: In-source fragmentation can sometimes lead to the loss of deuterium atoms from the internal standard, potentially creating ions that interfere with the analyte's signal. Optimize the collision energy and other MS parameters to minimize this effect.3. Check IS purity: Ensure the Amphetamine-d11 standard is of high isotopic purity (typically ≥98%).[15] Contamination with unlabeled amphetamine can lead to inaccurate quantification.[11] |
| Chromatographic Peak Shape Issues (e.g., Tailing, Splitting) | 1. Poor chromatographic conditions.2. Matrix effects impacting peak shape. | 1. Optimize chromatography: Adjust the mobile phase pH, organic solvent composition, or gradient profile to improve peak shape. For amphetamine, which is a basic compound, using a mobile phase with a suitable pH is important.2. Improve sample cleanup: As with variable IS response, matrix components can affect peak shape. Enhancing the sample preparation to remove these interferences can often resolve peak shape issues.[3] |
Experimental Protocols
Protocol 1: Preparation of Amphetamine-d11 Internal Standard Working Solution
This protocol describes the preparation of a working solution of Amphetamine-d11 for spiking into samples.
Materials:
-
Amphetamine-d11 certified reference material (e.g., 100 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Calibrated micropipettes
-
Volumetric flasks
Procedure:
-
Prepare an intermediate stock solution: Based on the expected concentration range of amphetamine in your samples, calculate the desired concentration for your intermediate stock. For example, to prepare a 1 µg/mL intermediate stock from a 100 µg/mL certified standard, pipette 100 µL of the certified standard into a 10 mL volumetric flask and bring to volume with methanol.
-
Prepare the working solution: Dilute the intermediate stock solution to the final working concentration. This concentration should be in the mid-range of your calibration curve. For example, to prepare a 100 ng/mL working solution, dilute the 1 µg/mL intermediate stock 1:10 with methanol.
-
Storage: Store the working solution in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C) to prevent evaporation and degradation.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting amphetamine from a biological matrix (e.g., urine) using SPE and incorporating the Amphetamine-d11 internal standard.
Materials:
-
Biological sample (e.g., urine)
-
Amphetamine-d11 working solution
-
SPE cartridges suitable for basic compounds (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Appropriate solvents for conditioning, washing, and elution (e.g., methanol, buffer, elution solvent with an organic base)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (typically the initial mobile phase)
Procedure:
-
Sample Pre-treatment: Centrifuge the biological sample to pellet any precipitates.
-
Spiking with Internal Standard: To a known volume of the sample (e.g., 1 mL), add a small, precise volume of the Amphetamine-d11 working solution (e.g., 10 µL of a 100 ng/mL solution to achieve a final concentration of 1 ng/mL).
-
Vortex: Thoroughly mix the sample to ensure the internal standard is evenly distributed.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by an equilibration buffer.
-
Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will remove interfering matrix components without eluting the analyte and internal standard.
-
Elution: Elute the amphetamine and Amphetamine-d11 from the cartridge with an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Visualizations
Caption: Workflow for quantitative analysis of amphetamine using Amphetamine-d11.
Caption: Correction of ion suppression using a co-eluting internal standard.
References
-
MDPI. (n.d.). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Urry, F. M., Kushnir, M., Nelson, G., McDowell, M., & Jennison, T. (1996). Improving ion mass ratio performance at low concentrations in methamphetamine GC-MS assay through internal standard selection. Journal of Analytical Toxicology, 20(7), 592-595. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]
- Jickells, S., & Negrusz, A. (Eds.). (2008). Clarke's Analytical Forensic Toxicology. Pharmaceutical Press.
-
Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
-
ResearchGate. (n.d.). Structure and mass fragmentation of the amphetamines derivatized with R-MTPCl. Retrieved from [Link]
- Horn, C. K., Kautz, J. C., & Stout, P. R. (2001). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of analytical toxicology, 25(7), 573-580.
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
- Hewavitharana, A. K., & Liyanage, R. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 351-354.
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]
-
Oxford Academic. (n.d.). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Presumptive Assays for Amphetamine and Methamphetamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curve obtained for standard amphetamine and methamphetamine over the range 50-2000 ng/mL. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of amphetamine derivatives.
-
Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
-
Griffith Research Online. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amphetamine. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
- Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Liang, X., Jaenchen, D. E., & Zenobi, R. (2005). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Rapid communications in mass spectrometry, 19(11), 1459-1464.
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]
- IOP Conference Series: Earth and Environmental Science. (2023).
-
Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the Synthesis of Amphetamine Derivatives.
-
National Center for Biotechnology Information. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]
-
Griffith Research Online. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). METHOD 6020. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear calibration curve for methamphetamine at 15, 30, 50, 75, 100, 150 and 200 ng/mL concentrations. Retrieved from [Link]
-
University at Albany, SUNY. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 8. imreblank.ch [imreblank.ch]
- 9. Improving ion mass ratio performance at low concentrations in methamphetamine GC-MS assay through internal standard selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Guide: Amphetamine-d11 vs. Amphetamine-d5 in Clinical LC-MS/MS Testing
Executive Summary: The Fidelity vs. Selectivity Trade-off
In high-throughput clinical toxicology, the choice between Amphetamine-d5 (ring-deuterated) and Amphetamine-d11 (fully deuterated) is not merely a matter of availability; it is a trade-off between chromatographic fidelity and mass spectral selectivity .
-
Amphetamine-d5 is the industry standard for general profiling. It exhibits a smaller retention time shift (
) relative to the native analyte, ensuring it experiences the same matrix effects (ion suppression/enhancement) as the target drug. -
Amphetamine-d11 is a specialized problem-solver. Its higher mass shift (+11 Da) eliminates isobaric interference and "cross-talk" in complex matrices, but its high deuterium content causes a significant chromatographic shift. This increases the risk of the Internal Standard (IS) eluting outside the suppression window of the analyte, potentially compromising quantitative accuracy if not validated rigorously.
Part 1: The Physicochemical Divergence
To select the correct IS, one must understand the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC). Deuterium (D) is more hydrophobic than Hydrogen (H) due to the shorter, more stable C-D bond, which reduces the molar volume and polarizability of the molecule. However, in RPLC, deuterated amines often elute earlier than their non-deuterated counterparts due to subtle interactions with the stationary phase and mobile phase pKa shifts.
The Retention Time Shift ( )[1][2][3]
The magnitude of the shift is roughly proportional to the number of deuterium atoms.
-
Amphetamine-d5: Contains 5 deuteriums (typically on the phenyl ring). The
is minimal (often <0.05 min), keeping the IS perfectly aligned with the native drug. -
Amphetamine-d11: Contains 11 deuteriums (perdeuterated). The
is pronounced (can be >0.1–0.2 min depending on the column/gradient).
Why this matters: If the native amphetamine elutes at 2.50 min, D11 might elute at 2.35 min. If a matrix interference (e.g., salts, phospholipids) suppresses ionization at 2.35 min but clears by 2.50 min, the IS will be suppressed while the analyte is not. The calculated concentration will be falsely elevated .
Visualization: The Matrix Effect Mismatch Risk
Caption: Figure 1. The "Matrix Mismatch" phenomenon. Because D11 elutes earlier (inverse isotope effect), it risks falling into a suppression zone that the native analyte avoids, leading to calculation errors.
Part 2: Mass Spectrometric Accuracy (MRM & Crosstalk)
While D5 is chromatographically superior, D11 reigns supreme in spectral distinctness .
The "Cross-Talk" Problem with D5
In older mass spectrometers or with very high concentrations of native drug, the M+5 isotope of the native drug (natural abundance) can contribute to the IS channel.
-
Native Amphetamine (M+H): 136.1
-
Amphetamine-d5 (M+H): 141.1
-
Risk: If the sample contains 5,000 ng/mL of Amphetamine, the natural isotopes (13C, 15N) can create a small signal at 141, artificially boosting the IS signal.
The D11 Solution
-
Amphetamine-d11 (M+H): 147.2
-
Benefit: There is zero natural isotopic overlap between 136 and 147. It is chemically impossible for the native drug to interfere with the D11 channel.
MRM Transition Table
| Compound | Precursor Ion ( | Quantifier Ion ( | Origin of Fragment | Interference Risk |
| Amphetamine | 136.1 | 91.1 | Tropylium ( | High (Ubiquitous) |
| Amphetamine-d5 | 141.1 | 96.1 | Tropylium-d5 ( | Low |
| Amphetamine-d11 | 147.2 | 98.1* | Tropylium-d7 ( | Zero |
*Note: The fragmentation of D11 yields a fully deuterated benzyl/tropylium cation. Since the side chain is also deuterated, the specific rearrangement must be confirmed experimentally, but m/z 98-102 range is typical depending on H/D scrambling.
Part 3: Experimental Validation Protocol
To choose between D5 and D11, you must perform a Post-Column Infusion (PCI) experiment. This is the only way to visualize the "Matrix Effect Zone" relative to your IS retention time.
Protocol: Matrix Effect Mapping (Matuszewski Method)
Objective: Determine if the retention time shift of D11 moves it into a suppression zone.
Materials:
-
Blank Urine (extracted via your standard SPE/SLE protocol).
-
Standard solution of Amphetamine (1 µg/mL).
Workflow:
-
Setup: Disconnect the column from the MS source. Insert a "T-junction."[10]
-
Infusion: Connect a syringe pump containing the Amphetamine standard (1 µg/mL) to the T-junction. Infuse continuously at 10 µL/min directly into the source.
-
Injection: Inject the Blank Urine Extract (matrix only) into the LC column.
-
Acquisition: Monitor the MRM for Amphetamine (136>91).
-
Analysis:
-
You will see a steady baseline (from the infusion).
-
When the matrix (salts/lipids) elutes from the column, you will see dips (suppression) or peaks (enhancement) in the baseline.
-
Overlay: Inject your D5 and D11 standards separately. Overlay their chromatograms on this "Matrix Map."
-
Interpretation:
-
If D11 elutes during a "dip" in the baseline, DO NOT USE D11 . It is chromatographically compromised.
-
If D5 and Native Amphetamine elute in a stable region, D5 is preferred.
Part 4: Decision Matrix
| Scenario | Recommended IS | Reasoning |
| Routine Clinical Testing | Amphetamine-d5 | Minimal |
| High-Concentration Samples | Amphetamine-d11 | Eliminates isotopic contribution from native drug (cross-talk) at >5,000 ng/mL. |
| Complex/Putrid Matrices | Amphetamine-d5 | "Dirty" matrices have unpredictable suppression zones; co-elution (D5) is safer than separation (D11). |
| Forensic Confirmation | Amphetamine-d6 | Alternative: Side-chain deuteration (d6) often offers a middle ground between d5 stability and mass shift. |
References
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[11][12][1][2][3][4][13][14] (Standard industry protocol for Matrix Factors).
-
Cerilliant. (2024). Certified Reference Material: (±)-Amphetamine-D11.[3][5][10]Link
-
Berg, T., et al. (2014).[8] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Link (Demonstrates that while 13C is ideal, high-D counts like D11 cause resolution shifts).
-
BenchChem. (2025).[11] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.Link
Sources
- 1. (+\-)-Methamphetamine-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. (+\-)-Methamphetamine-D11 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. (+\-)-Amphetamine-D5 (deuterium label on side chain) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [discover.restek.com]
- 6. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 7. Concordance of Biochip-Based and LC-MS/MS Methods in Urine and Blood Samples in Screening for Amphetamine and Methamphetamine [mdpi.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hbcsci.com [hbcsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
